1,2-Tricosanediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

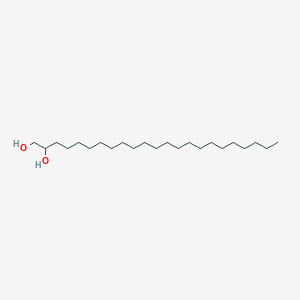

1,2-Tricosanediol is a long-chain diol with the molecular formula C23H48O2. It is a white solid compound that contains 23 carbon atoms and two hydroxyl groups located at the first and second positions of the carbon chain. This compound is primarily used as a surfactant, lubricant, emulsifier, and preservative .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Tricosanediol can be synthesized through the hydrogenation of 1,2-Tricosanedione. The reaction involves the reduction of the ketone groups to hydroxyl groups using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the catalytic hydrogenation of 1,2-Tricosanedione under controlled temperature and pressure conditions. The process ensures high yield and purity of the final product. The reaction is carried out in a hydrogenation reactor, and the product is purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Tricosanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be further reduced to form alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., Pd/C or PtO2) is used for reduction reactions.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1,2-Tricosanedione or tricosanoic acid.

Reduction: Formation of tricosane.

Substitution: Formation of 1,2-dihalotricosane or 1,2-dialkyltricosane.

Aplicaciones Científicas De Investigación

1,2-Tricosanediol has several applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

Biology: Employed in the study of lipid metabolism and as a model compound for long-chain diols.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

Industry: Utilized as a lubricant and preservative in industrial applications

Mecanismo De Acción

The mechanism of action of 1,2-Tricosanediol involves its interaction with lipid membranes and proteins. The hydroxyl groups of the compound can form hydrogen bonds with polar head groups of lipids, thereby stabilizing lipid bilayers. Additionally, the long hydrophobic carbon chain can interact with hydrophobic regions of proteins, affecting their structure and function .

Comparación Con Compuestos Similares

Similar Compounds

1,23-Tricosanediol: Another long-chain diol with hydroxyl groups at the first and twenty-third positions.

1,2-Eicosanediol: A similar compound with a shorter carbon chain (20 carbon atoms).

1,2-Tetracosanediol: A similar compound with a longer carbon chain (24 carbon atoms).

Uniqueness

1,2-Tricosanediol is unique due to its specific positioning of hydroxyl groups and its 23-carbon chain length, which imparts distinct physical and chemical properties. These properties make it particularly suitable for applications as a surfactant, lubricant, and emulsifier .

Actividad Biológica

1,2-Tricosanediol, a long-chain aliphatic diol with the chemical formula C23H48O2, has garnered attention in various fields of research due to its potential biological activities. This compound is primarily derived from plant waxes and has been studied for its implications in health, agriculture, and industrial applications. This article delves into the biological activities of this compound, summarizing key findings from diverse research sources.

This compound is classified as a long-chain fatty alcohol. Its structure consists of a straight-chain hydrocarbon backbone with hydroxyl groups at the first and second carbon positions. This configuration influences its solubility and interaction with biological membranes.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In a study published in PubChem, it was noted that the compound could inhibit the growth of certain bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, which may have implications for treating inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways .

Skin Barrier Function

This compound has been investigated for its role in enhancing skin barrier function. It promotes the synthesis of ceramides and other lipids essential for maintaining skin integrity. This property makes it a candidate for use in cosmetic formulations aimed at improving skin hydration and barrier repair .

Case Study 1: Antimicrobial Application

A case study examined the effectiveness of this compound as a natural preservative in food products. The study found that incorporating this compound significantly reduced microbial load in dairy products over a storage period of four weeks. The results suggest that it could serve as a safer alternative to synthetic preservatives .

Case Study 2: Dermatological Formulation

Another case study focused on the incorporation of this compound into a topical formulation aimed at treating eczema. The formulation demonstrated improved skin hydration and reduced inflammation in patients after four weeks of use compared to a control group .

Metabolomics Studies

Recent metabolomics studies have provided insights into the biochemical pathways influenced by this compound. These studies identified various metabolites associated with lipid metabolism and inflammatory responses, highlighting its multifaceted role in biological systems .

Propiedades

Número CAS |

101489-27-4 |

|---|---|

Fórmula molecular |

C23H48O2 |

Peso molecular |

356.6 g/mol |

Nombre IUPAC |

tricosane-1,2-diol |

InChI |

InChI=1S/C23H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24/h23-25H,2-22H2,1H3 |

Clave InChI |

NQLZSOFWYPHLBE-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCC(CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.